ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 138907-72-9
VCID: VC21162685
InChI: InChI=1S/C12H11F2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-4-3-7(13)5-9(10)14/h3-6H,2,15H2,1H3
SMILES: CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)N
Molecular Formula: C12H11F2N3O2
Molecular Weight: 267.23 g/mol

ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate

CAS No.: 138907-72-9

Cat. No.: VC21162685

Molecular Formula: C12H11F2N3O2

Molecular Weight: 267.23 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate - 138907-72-9

Specification

CAS No. 138907-72-9
Molecular Formula C12H11F2N3O2
Molecular Weight 267.23 g/mol
IUPAC Name ethyl 5-amino-1-(2,4-difluorophenyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C12H11F2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-4-3-7(13)5-9(10)14/h3-6H,2,15H2,1H3
Standard InChI Key DGBJZQRJXYRKBT-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)N
Canonical SMILES CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)N

Introduction

Chemical Properties and Structure

Molecular Information and Identifiers

Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate is characterized by specific molecular parameters and identifiers that facilitate its recognition and classification in chemical databases and literature.

Table 1: Chemical Identifiers and Properties of Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate

PropertyValue
CAS Registry Number138907-72-9
Molecular FormulaC₁₂H₁₁F₂N₃O₂
Molecular Weight267.23 g/mol
IUPAC NameEthyl 5-amino-1-(2,4-difluorophenyl)pyrazole-4-carboxylate
Standard InChIInChI=1S/C12H11F2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-4-3-7(13)5-9(10)14/h3-6H,2,15H2,1H3
Standard InChIKeyDGBJZQRJXYRKBT-UHFFFAOYSA-N
Melting Point127-128°C
Physical FormSolid
Purity (Commercial)≥95%

Structural Features and Characteristics

The molecular structure of ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate consists of several key functional groups that define its chemical behavior:

  • A pyrazole core: A five-membered heterocyclic ring containing two adjacent nitrogen atoms

  • A 2,4-difluorophenyl group attached at the N1 position of the pyrazole ring

  • An amino group (-NH₂) at the C5 position of the pyrazole ring

  • An ethyl carboxylate group (-COOC₂H₅) at the C4 position of the pyrazole ring

The presence of fluorine atoms at the 2 and 4 positions of the phenyl ring is particularly significant for the compound's properties. Fluorine substitution is known to enhance lipophilicity, metabolic stability, and bioavailability of pharmaceutical compounds. The strategic positioning of these fluorine atoms can influence the electronic distribution within the molecule, potentially affecting its binding affinity to biological targets.

Biological and Chemical Significance

Structure-Activity Relationships

The biological activity of pyrazole derivatives is influenced by their structural features and substituents. In ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate:

  • The fluorine atoms in the phenyl ring enhance lipophilicity and bioavailability, potentially increasing biological efficacy

  • The amino group at the C5 position can serve as a hydrogen bond donor in interactions with biological targets

  • The ethyl carboxylate group provides an additional site for potential modification or interaction with biological receptors

These structural elements collectively contribute to the compound's potential pharmacological profile and may influence its binding affinity to various biological targets.

CategoryInformation
Hazard CodesH302, H312, H332
Signal WordWarning
Hazard DescriptionHarmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332)

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